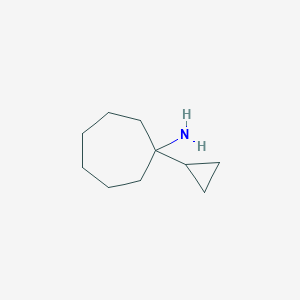

1-Cyclopropylcycloheptan-1-amine

Description

Broader Context of Alicyclic Amine Scaffolds in Modern Chemical Synthesis

Alicyclic amines, which are saturated nitrogen-containing heterocycles or cycloalkylamines, are prominent structural features in a vast number of pharmaceuticals. scispace.com Their scaffolds are found in treatments for a wide range of conditions, including depression, diabetes, schizophrenia, and nicotine (B1678760) addiction. scispace.com The prevalence of these structures has led to them being considered "privileged scaffolds" in medicinal chemistry, as they can be used to develop ligands for various biological targets. bohrium.com

The development of selective and efficient methods for the chemical manipulation of alicyclic amines is a critical area of research. scispace.com Such methods are essential for creating libraries of molecular analogues for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. scispace.comacs.org Late-stage functionalization, in particular, offers a powerful strategy to rapidly synthesize derivatives of complex molecules to optimize their pharmacokinetic and pharmacodynamic properties. scispace.com Fragment-based drug design (FBDD) is another modern approach where these amine scaffolds serve as crucial starting points or fragments for building more complex, potent, and selective drug candidates. researchgate.net

Research Significance of Cyclopropyl (B3062369) and Cycloheptyl Moieties in Novel Chemical Entities

The structural components of 1-Cyclopropylcycloheptan-1-amine, namely the cyclopropyl and cycloheptyl groups, each contribute unique and valuable properties to a molecule's profile.

The Cyclopropyl Moiety: The cyclopropyl group is a frequently utilized and highly valuable structural motif in drug discovery and development. scientificupdate.comfiveable.me Its inclusion in a molecule can significantly influence its biological and physicochemical properties. fiveable.me Key characteristics of the cyclopropyl ring include the coplanarity of its three carbon atoms and C-H bonds that are shorter and stronger than those in other alkanes. nih.gov

This unique geometry and electronic nature confer several advantages in medicinal chemistry. fiveable.meiris-biotech.de The cyclopropyl ring can enhance metabolic stability, for instance by replacing an N-ethyl group which is susceptible to oxidation, with an N-cyclopropyl group. iris-biotech.de It can also increase a drug's potency, improve its binding to target receptors, and reduce off-target effects. nih.goviris-biotech.de Furthermore, the rigid nature of the cyclopropyl ring can provide conformational constraint, which is beneficial for positioning other pharmacophoric elements within a receptor's binding pocket. iris-biotech.dehyphadiscovery.com It is often used as a bioisosteric replacement for other chemical groups, such as gem-dimethyl groups or alkenes. scientificupdate.com

| Property Influenced | Effect of Cyclopropyl Group | Reference |

|---|---|---|

| Metabolic Stability | Increases stability by blocking sites of oxidative metabolism. | nih.govhyphadiscovery.com |

| Potency | Can enhance binding affinity to target receptors. | nih.gov |

| Conformation | Introduces steric constraints, leading to more favorable binding. | iris-biotech.de |

| Lipophilicity | Can reduce lipophilicity compared to groups like isopropyl or phenyl. | iris-biotech.de |

| Brain Permeability | Can increase brain permeability. | nih.gov |

The Cycloheptyl Moiety: The cycloheptyl group is a seven-membered alicyclic ring. Medium-sized rings like cycloheptane (B1346806) are important structural units in various research fields, including pharmaceutical sciences. rsc.org The synthesis of substituted cycloheptane derivatives can be a significant challenge for synthetic organic chemists, making molecules containing this ring system interesting targets for methodological development. rsc.orgnih.gov Arene-fused cycloheptane derivatives, for example, have been identified as bioactive modulators for targets like the estrogen receptor. rsc.org The presence of a cycloheptyl ring within a molecule suggests potential bioactivity, and this moiety is often incorporated into compounds studied for a range of therapeutic effects, including anti-inflammatory and anticancer activities. ontosight.ai

Academic Rationale and Scope for Investigating this compound

The academic rationale for investigating this compound stems from the unique combination of its three core structural elements: the alicyclic amine, the cyclopropyl ring, and the cycloheptyl ring. This molecule presents a novel three-dimensional arrangement, with the rigid cyclopropyl group attached to the flexible seven-membered ring at a spirocyclic quaternary carbon that also bears the primary amine functional group.

This specific amine is not merely a theoretical construct; it has been synthesized and documented in patent literature as a key intermediate. epo.orggoogle.com Specifically, its preparation is described as a step in the synthesis of compounds designed as dual regulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the serotonin (B10506) 5-HT2A receptor, which are targets for therapeutic agents in neuroscience. epo.orggoogle.com The synthesis reported involves the reaction of cycloheptanone (B156872) with cyclopropylamine (B47189), followed by the formation of a cyanohydrin intermediate which is subsequently reduced to yield the final primary amine. epo.org

The investigation into this compound is therefore justified by its role as a valuable building block in medicinal chemistry. Its structure offers a unique scaffold that merges the metabolic stability and conformational rigidity of the cyclopropyl group with the larger, flexible cycloheptyl ring system. This allows for the exploration of a distinct region of chemical space, with the potential to develop novel bioactive compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H19N | uni.lu |

| Molecular Weight | 153.27 g/mol | |

| Monoisotopic Mass | 153.15175 Da | uni.lu |

| Predicted XlogP | 2.2 | uni.lu |

| InChIKey | OLBKNMZHDLJIOW-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10(9-5-6-9)7-3-1-2-4-8-10/h9H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBKNMZHDLJIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylcycloheptan 1 Amine

Exploration of Direct and Indirect Synthesis Routes for 1-Cyclopropylcycloheptan-1-amine

The construction of this compound can be approached through various synthetic routes, each with distinct advantages and limitations. These routes can be broadly categorized as direct, where the key C-N bond is formed on a pre-existing cyclopropyl-cycloheptyl scaffold, or indirect, where one of the rings is formed during the synthesis.

The synthesis of α-substituted cycloalkylamines is a cornerstone of medicinal and agrochemical research. Several classical and modern methods are applicable to the synthesis of the target compound.

One of the most direct and widely used methods is reductive amination . This approach typically involves the condensation of a ketone, in this case, cyclopropyl (B3062369) cycloheptyl ketone, with an amine source like ammonia, followed by reduction of the resulting imine. Alternatively, a one-pot reaction between cycloheptanone (B156872), cyclopropylamine (B47189), and a reducing agent can be employed.

The Strecker synthesis offers another powerful route. This method involves the reaction of cycloheptanone with cyclopropylamine and a cyanide source, such as potassium cyanide (KCN), to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid followed by a Curtius, Hofmann, or Schmidt rearrangement, or reduction of the nitrile to the amine, can yield the desired product. A patent describes a procedure where cycloheptanone and cyclopropylamine are reacted with sodium bisulfite and potassium cyanide to form the intermediate 1-(cyclopropylamino)cycloheptane-1-carbonitrile, which is then reduced to yield the final amine.

The Curtius rearrangement provides an indirect route, starting from 1-cyclopropylcycloheptane-1-carboxylic acid. The carboxylic acid is converted to an acyl azide (B81097), which then rearranges upon heating to an isocyanate, followed by hydrolysis to furnish the primary amine. While effective, this method often involves multiple steps and potentially hazardous azide intermediates.

A more contemporary approach involves the electrophilic amination of organometallic reagents. A 1-cyclopropylcycloheptyl Grignard or organozinc reagent could be reacted with an electrophilic amine source, such as a sterically hindered N-H oxaziridine, to form the C-N bond directly.

Table 1: Comparison of Key Synthetic Routes to α-Cycloalkylamines

| Synthetic Route | Key Precursors | Key Reagents | General Advantages | General Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Ketone, Amine | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Often one-pot, high functional group tolerance, widely applicable. | May require harsh reducing agents; imine formation can be challenging for sterically hindered ketones. |

| Strecker Synthesis | Ketone, Amine, Cyanide Source | KCN/NaCN, then reduction (e.g., LiAlH₄) or hydrolysis/rearrangement. | Utilizes readily available starting materials; creates a new C-C bond. | Use of highly toxic cyanide reagents; often requires multiple steps. |

| Curtius Rearrangement | Carboxylic Acid | DPPA or SOCl₂/NaN₃, then H₂O/H⁺. | Good for converting carboxylic acids to amines. | Involves potentially explosive acyl azide intermediates; multi-step process. |

| Electrophilic Amination | Organometallic Reagent | Electrophilic amine source (e.g., N-H oxaziridine). | Direct C-N bond formation; can be chemoselective. | Requires preparation of organometallic reagents; sensitive to air and moisture. |

The three-membered cyclopropyl ring imparts unique conformational and electronic properties to molecules. Its strategic incorporation is a critical aspect of the synthesis of this compound.

One primary strategy involves the nucleophilic addition of a cyclopropyl organometallic reagent to a cycloheptanone-derived electrophile. For instance, cyclopropyl magnesium bromide or cyclopropyllithium can be added to cycloheptanimine (B14902420) or a derivative (e.g., an N-sulfinyl imine) to construct the final carbon skeleton and C-N bond in a convergent manner.

Alternatively, the synthesis can commence from a molecule already containing the cyclopropyl group. A prominent example is the Kulinkovich-Szymoniak reaction , which can be used to synthesize cyclopropylamines from nitriles. In a related context, the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) catalyst can form a cyclopropanol, which can then be converted to the amine.

Another approach is to build the cyclopropane (B1198618) ring onto a pre-existing cycloheptane (B1346806) structure. This can be achieved through cyclopropanation reactions of an appropriate alkene precursor, such as 1-vinylcycloheptan-1-amine, using methods like the Simmons-Smith reaction or transition-metal-catalyzed reactions with diazo compounds. However, preparing the necessary unsaturated amine precursor can be challenging.

Development of Stereoselective Synthetic Pathways for this compound

The C1 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant goal in modern chemistry, particularly for pharmacologically active compounds.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of chiral this compound, several catalytic strategies could be envisioned.

Catalytic asymmetric reductive amination of a prochiral imine (or an in-situ generated imine from cyclopropyl cycloheptyl ketone and ammonia) is a highly attractive approach. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Iridium or Rhodium with chiral phosphine (B1218219) or cyclopentadienyl (B1206354) (CpX) ligands), to deliver a hydride to one face of the imine preferentially.

Asymmetric addition of a nucleophile to an imine is another key strategy. For example, the addition of a cyclopropylzinc reagent to a cycloheptanimine could be rendered enantioselective by the addition of a chiral ligand. Alternatively, using a chiral auxiliary on the imine nitrogen, such as an Ellman's sulfinamide, can direct the nucleophilic attack of an achiral cyclopropyl Grignard reagent, after which the auxiliary can be removed to reveal the chiral primary amine.

Peptide-based catalysts have also emerged as effective catalysts for a range of asymmetric transformations, including C-C and C-N bond formation, offering a tunable and often biomimetic approach to catalysis.

Table 2: Potential Catalysts for Asymmetric Synthesis

| Catalyst Type | Reaction | Mechanism of Enantiocontrol | Potential Advantage |

|---|---|---|---|

| Chiral Transition Metal Complexes (e.g., Rh-BINAP, Ir-CpX) | Asymmetric Reductive Amination / Hydrogenation | Chiral ligand environment creates diastereomeric transition states, favoring one enantiomer. | High turnover numbers, broad substrate scope. |

| Chiral Phosphoric Acids (Brønsted Acids) | Asymmetric Reductive Amination | Activation of the imine and orientation of the reactants through hydrogen bonding. | Metal-free catalysis, operational simplicity. |

| Organocatalysts (e.g., Chiral Amines, Peptides) | Asymmetric Imine Activation | Formation of a chiral iminium ion or other activated intermediate that reacts stereoselectively. | Avoids toxic metals, often mimics biological pathways. |

| Chiral Auxiliaries (e.g., Ellman's Auxiliary) | Diastereoselective Nucleophilic Addition | Covalent attachment of a chiral group directs the approach of the nucleophile. | High diastereoselectivity, predictable stereochemical outcome. |

While this compound itself does not have multiple stereocenters on the cycloheptane ring, the principles of diastereoselective control are crucial when considering reactions on substituted cycloheptane precursors or related ring systems. The seven-membered ring of cycloheptane is conformationally flexible, existing in a dynamic equilibrium of twist-chair and chair conformations.

This conformational flexibility can influence the stereochemical outcome of reactions. When a nucleophile attacks a prochiral carbonyl or imine on a cycloheptane ring, it can approach from two different faces. The preferred trajectory is often dictated by minimizing steric interactions with the existing ring substituents and the ring conformation itself, a principle known as stereoelectronic control. For instance, in the 1,4-addition of amines to chiral unsaturated lactones, high diastereoselectivity can be achieved due to the conformational constraints of the ring.

In the context of synthesizing derivatives of this compound, controlling the stereochemistry of any additional substituents on the cycloheptane ring would require careful selection of reagents and reaction conditions to favor the formation of one diastereomer over others. Formal cycloaddition reactions, such as a [3+2] cycloaddition of cyclopropyl ketones with alkenes catalyzed by a chiral titanium complex, demonstrate how stereocenters can be constructed with excellent diastereocontrol.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reductive amination, for example, is generally more atom-economical than a multi-step route involving a Curtius rearrangement, which generates stoichiometric byproducts.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle. Transition metal and organocatalysts for C-N bond formation are prime examples.

**Safer Solvents and

Mechanistic Investigations and Reactivity Profiling of 1 Cyclopropylcycloheptan 1 Amine

Fundamental Reactivity of the Amine Functionality in 1-Cyclopropylcycloheptan-1-amine

The primary amine group is the most prominent functional group in this compound, and its reactivity is a central aspect of the molecule's chemical behavior.

Nucleophilic Characteristics and Basicity Studies

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a nucleophile and a Brønsted-Lowry base. utexas.eduyoutube.com The availability of this lone pair for donation to an electrophile determines its nucleophilicity and basicity. youtube.com

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com Therefore, this compound is expected to be a reasonably good nucleophile. utexas.edu Its nucleophilic character allows it to participate in a variety of reactions, such as alkylation and acylation. wikipedia.org For instance, it can react with alkyl halides in SN2 reactions to form secondary amines. msu.edu

Table 1: Predicted Basicity and Nucleophilicity Parameters

| Parameter | Predicted Value/Trend | Influencing Factors |

|---|---|---|

| pKa of Conjugate Acid | Expected to be higher than ammonia | Electron-donating cycloheptyl and cyclopropyl (B3062369) groups. |

| Nucleophilicity | Good nucleophile | Availability of the nitrogen lone pair. |

Electrophilic Reactions Involving Nitrogen

While the amine group is primarily nucleophilic, the nitrogen atom can also be involved in electrophilic reactions under certain conditions. wikipedia.org For instance, after the amine has reacted as a nucleophile to form a secondary or tertiary amine, the resulting compound can undergo further reactions.

A key example is the reaction with acyl chlorides or acid anhydrides to form amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org Similarly, reaction with sulfonyl chlorides yields sulfonamides, which is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.orgmsu.edu As a primary amine, this compound would react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous base. msu.edu

Ring Strain Effects and Reactivity of the Cyclopropyl Moiety within this compound

The presence of the three-membered cyclopropane (B1198618) ring introduces significant ring strain into the molecule, which has a profound impact on its reactivity.

Cleavage and Rearrangement Reactions of the Cyclopropane Ring

The high degree of angle strain in the cyclopropane ring makes it susceptible to cleavage and rearrangement reactions, particularly under conditions that involve the formation of a carbocation adjacent to the ring. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to interact with and stabilize an adjacent positive charge.

Reactions that generate a carbocation at the C1 position of the cycloheptyl ring can lead to the opening of the cyclopropane ring. This can result in the formation of a larger ring system or other rearranged products. Such rearrangements are often driven by the relief of ring strain. Theoretical studies on bicyclic molecules containing a cyclopropane ring have shown that photochemical conditions can also induce rearrangement reactions. rsc.org

Interactions with the Cycloheptyl System

The cyclopropyl and cycloheptyl rings are directly attached, leading to potential steric and electronic interactions. The bulky cycloheptyl group can sterically hinder the approach of reagents to the cyclopropyl ring and the amine functionality.

Furthermore, the electronic properties of the cyclopropyl group can influence the reactivity of the cycloheptyl ring. The "bent" bonds of the cyclopropane ring can participate in conjugation-like interactions with adjacent pi systems or p-orbitals. While the cycloheptyl ring is saturated, conformational flexing could bring certain hydrogens into proximity with the cyclopropyl group, potentially influencing intramolecular reactions.

Conformational Dynamics and Their Influence on this compound Reactivity

The cycloheptane (B1346806) ring is known for its conformational flexibility, existing in a dynamic equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. The presence of the bulky 1-amino-1-cyclopropyl substituent will influence the conformational preferences of the cycloheptyl ring.

The specific conformation adopted by the molecule can have a significant impact on its reactivity. For example, the accessibility of the amine's lone pair and the orientation of the cyclopropyl group relative to the cycloheptyl ring will vary between different conformations. This can affect the rates and outcomes of reactions. For instance, in reactions where steric hindrance is a key factor, the population of less-hindered conformations will be crucial.

The inversion of the nitrogen atom in the amine group, often referred to as an "umbrella-like" inversion, is another dynamic process to consider. utexas.edu While this inversion is typically rapid for simple amines at room temperature, the steric bulk of the cyclopropyl and cycloheptyl groups might raise the energy barrier for this process, although it is unlikely to be completely restricted. utexas.edu

Table 2: Conformational and Dynamic Considerations

| Feature | Description | Potential Influence on Reactivity |

|---|---|---|

| Cycloheptane Conformation | Dynamic equilibrium between twist-chair, twist-boat, etc. | Accessibility of the amine and cyclopropyl groups. |

| Nitrogen Inversion | Pyramidal inversion of the amine nitrogen. | Generally rapid, but may be slightly hindered by bulky substituents. |

| Substituent Orientation | Axial vs. equatorial-like positioning of the cyclopropyl group. | Steric hindrance and intramolecular interactions. |

Sophisticated Spectroscopic Methods for Structural Elucidation and Purity Assessment of 1 Cyclopropylcycloheptan 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of 1-Cyclopropylcycloheptan-1-amine, advanced NMR techniques provide deep insights into its connectivity, spatial arrangement, and dynamic behavior.

Multi-dimensional NMR (e.g., DOSY, NOESY, ROESY) for Structural and Conformational Analysis

Multi-dimensional NMR experiments are indispensable for unraveling the intricate structural and conformational details of this compound.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. In a sample of this compound, a 2D DOSY experiment would be expected to show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single chemical entity. Any significant deviation would indicate the presence of impurities or degradation products.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the through-space proximity of protons, which in turn defines the molecule's conformation. For this compound, key NOE/ROE correlations would be expected between the protons of the cyclopropyl (B3062369) ring and the adjacent protons on the cycloheptyl ring. The strength of these correlations provides quantitative distance constraints that can be used to build a 3D model of the molecule's preferred conformation in solution. For instance, correlations between the cyclopropyl methine proton and specific cycloheptyl methylene (B1212753) protons would help define the orientation of the cyclopropyl group relative to the seven-membered ring.

| NMR Technique | Purpose | Expected Outcome for this compound |

| DOSY | Purity assessment and identification of components in a mixture. | A single diffusion coefficient for all proton signals, confirming the compound's homogeneity. |

| NOESY/ROESY | Determination of through-space proton-proton proximities and conformational analysis. | Observation of cross-peaks indicating the spatial relationship between the cyclopropyl and cycloheptyl ring protons, defining the molecule's 3D structure. |

Solid-State NMR for Polymorphic Forms and Microcrystalline Samples

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers a unique window into its structure and dynamics in the solid phase. mdpi.comemory.edu This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties.

For this compound, high-resolution ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. kpi.ua The 13C CP/MAS spectrum would reveal distinct resonances for each carbon atom in the asymmetric unit of the crystal lattice. kpi.uarsc.org The presence of multiple sets of resonances for the cycloheptyl or cyclopropyl carbons could indicate the existence of different conformers within the crystal or the presence of a polymorphic mixture. americanpharmaceuticalreview.com Furthermore, techniques like 1H-13C Heteronuclear Correlation (HETCOR) in the solid state can provide connectivity information, similar to solution-state experiments, but with the added detail of the solid-state packing environment. rsc.org The ability to study microcrystalline powders without the need for large single crystals makes ssNMR a powerful tool for pharmaceutical and materials science applications. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy and for elucidating its fragmentation patterns, which can provide valuable structural information. mdpi.comrsc.org

For this compound (C10H19N), HRMS analysis would provide a measured mass that is very close to the calculated exact mass of its protonated form [M+H]+. uni.lu This high mass accuracy, often in the sub-ppm range, allows for the unambiguous determination of the molecular formula. nih.gov

The fragmentation of this compound under electron ionization or other ionization techniques would be expected to follow predictable pathways for aliphatic amines. miamioh.edu A key fragmentation would likely be the α-cleavage, involving the loss of an alkyl radical from the carbon atom bearing the amine group. In this case, the loss of the cyclopropyl group would be a prominent fragmentation pathway. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

| Ion | Calculated m/z | Expected Fragmentation Pathway |

| [M+H]+ | 154.1596 | Protonated molecular ion. |

| [M-C3H5]+ | 113.1126 | Loss of the cyclopropyl radical via α-cleavage. |

| [M-C7H13]+ | 41.0391 | Loss of the cycloheptyl radical via α-cleavage. |

This table presents hypothetical fragmentation data for illustrative purposes.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. edinst.comresearchgate.net These techniques are complementary and are excellent for identifying functional groups and probing conformational isomers. americanpharmaceuticalreview.comedinst.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-C stretching of the cyclopropyl ring is often a strong and characteristic Raman band. The C-H stretching vibrations would also be prominent. researchgate.net For crystalline samples, low-frequency Raman scattering can provide information about lattice vibrations, which is useful for studying polymorphism. americanpharmaceuticalreview.com

| Vibrational Mode | Expected FT-IR Frequency (cm-1) | Expected Raman Shift (cm-1) |

| N-H Stretch (amine) | 3300-3500 (medium, broad) | Weak |

| C-H Stretch (aliphatic) | 2850-2960 (strong) | Strong |

| C-N Stretch | 1000-1200 (medium) | Medium |

| Cyclopropyl Ring Modes | Fingerprint Region | Strong, characteristic bands |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Assignment of Chiral Centers in this compound

Since this compound possesses a chiral center at the C1 position of the cycloheptane (B1346806) ring, determining its absolute configuration (R or S) is crucial. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. researchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. mdpi.comchemrxiv.org The VCD spectrum provides a stereochemical fingerprint of the molecule. rsc.org By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. researchgate.netnih.gov The sign and intensity of the VCD bands are highly sensitive to the molecule's 3D structure. chemrxiv.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.netencyclopedia.pub While the amine and alkyl groups of this compound are not strong chromophores in the typical UV-Vis range, they do have electronic transitions in the far-UV region. nih.govarxiv.org Similar to VCD, the experimental ECD spectrum can be compared with theoretical predictions to determine the absolute configuration. faccts.de The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry of the chiral center. encyclopedia.pub

Computational and Theoretical Chemistry Studies on 1 Cyclopropylcycloheptan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. For a molecule like 1-Cyclopropylcycloheptan-1-amine, Density Functional Theory (DFT) would be a powerful tool. nih.gov

DFT calculations, utilizing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), would be employed to determine the optimized ground state geometry of this compound. nih.govnih.gov These calculations would provide key insights into bond lengths, bond angles, and dihedral angles. Of particular interest would be the C-C bond lengths within the strained cyclopropyl (B3062369) ring and the geometry around the quaternary carbon atom.

The energetics of the molecule, including its heat of formation and strain energy, could also be calculated. The presence of the spiro-cyclopropyl group is known to influence the conformational preferences of adjacent rings. rsc.org DFT calculations could quantify this "cyclopropyl effect" on the stability of different cycloheptane (B1346806) conformers. rsc.org A comparison of the energy of this compound with that of simpler, related amines like cycloheptylamine (B1194755) or tert-butylamine (B42293) would help in elucidating the energetic consequences of the fused ring system.

A hypothetical data table based on DFT calculations for related structures is presented below to illustrate the expected findings.

| Parameter | Expected Value Range | Significance |

| C-N Bond Length | 1.45 - 1.48 Å | Indicates the nature of the carbon-nitrogen single bond. |

| Cyclopropane (B1198618) C-C Bond Lengths | 1.49 - 1.52 Å | Shorter than typical C-C bonds, indicative of strain. |

| Cycloheptane C-C-C Angles | 110° - 118° | Shows deviation from ideal sp³ angles due to ring strain. |

| N-C-C (amine to ring) Angle | 108° - 112° | Reflects the steric environment around the amine group. |

This table is illustrative and based on general values for similar chemical structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the amine group, which is characteristic of amines and dictates their nucleophilic and basic properties. The LUMO would likely be distributed across the antibonding σ* orbitals of the cycloheptane and cyclopropane rings.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT calculations would provide precise energy values for these orbitals. nih.gov

| Molecular Orbital | Expected Energy Range (eV) | Primary Atomic Contribution |

| HOMO | -6.0 to -5.0 | Nitrogen (lone pair) |

| LUMO | 1.5 to 2.5 | C-C and C-H σ* orbitals of the rings |

| HOMO-LUMO Gap | 6.5 to 7.5 | N/A |

This table is illustrative and based on typical values for aliphatic amines.

Molecular Dynamics and Conformational Search Simulations for this compound

The conformational flexibility of the seven-membered cycloheptane ring is a defining feature of this molecule. Molecular dynamics (MD) simulations and systematic conformational searches are essential to explore the complex potential energy surface. nih.govnih.gov

Cycloheptane is known to exist in a dynamic equilibrium between several low-energy conformers, primarily the twist-chair and twist-boat forms. acs.org The energy barriers between these conformers are relatively low, leading to a fluxional structure at room temperature. For this compound, the presence of the bulky spiro-fused cyclopropyl and amine groups at the C1 position would significantly alter the relative energies of the possible cycloheptane conformers.

A computational conformational search would identify the most stable conformers of this compound. It is plausible that the bulky substituent would favor specific twist-chair conformations that minimize steric interactions.

| Cycloheptane Conformer | Relative Energy (kcal/mol) without Substitution (Illustrative) | Expected Influence of 1-Cyclopropyl-1-amine Group |

| Twist-Chair | 0.0 | Likely to remain the most stable family of conformers, but specific orientations will be favored. |

| Chair | ~1.4 | The substituent may further destabilize this conformation due to increased eclipsing interactions. |

| Twist-Boat | ~2.0 | Certain twist-boat conformers might be stabilized if they can better accommodate the substituent. |

| Boat | ~2.3 | Similar to the chair, this is likely to be a high-energy conformation. |

Data for unsubstituted cycloheptane is illustrative. The substituent effect is a qualitative prediction.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

For instance, DFT calculations can predict infrared (IR) vibrational frequencies. The characteristic N-H stretching frequencies of the primary amine would be of particular interest. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions would be highly sensitive to the conformational state of the molecule.

Mass spectrometry is another area where prediction is possible. For example, the PubChem database lists predicted Collision Cross Section (CCS) values for various adducts of this compound. uni.lu The CCS is a measure of an ion's size and shape in the gas phase and is an emerging parameter in compound identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.15903 | 126.9 |

| [M+Na]⁺ | 176.14097 | 130.4 |

| [M-H]⁻ | 152.14447 | 133.8 |

| [M+NH₄]⁺ | 171.18557 | 142.7 |

| [M+K]⁺ | 192.11491 | 132.9 |

Data sourced from PubChem. uni.lu

These predicted values provide a theoretical benchmark that could be used to identify this compound in complex mixtures using ion mobility-mass spectrometry.

Reaction Mechanism Modeling and Transition State Analysis for Transformations of this compound

Computational and theoretical chemistry provide powerful tools to investigate the intricate details of chemical reactions involving complex molecules like this compound. Through the modeling of reaction mechanisms and the analysis of transition states, researchers can predict the feasibility of various transformations, understand the factors governing product formation, and gain insights into the electronic and structural changes that occur during a reaction. While specific computational studies on this compound are not extensively available in public literature, the principles and findings from studies on analogous cyclopropylamine (B47189) systems can be extrapolated to understand its potential reactivity.

The transformations of this compound are expected to be centered around the reactivity of the amine group and the unique strain and electronic properties of the adjacent cyclopropyl ring. Key transformations amenable to computational study include oxidation reactions, radical-mediated processes, and cycloadditions.

Oxidative Transformations and Radical Intermediates

One of the most significant transformations for cyclopropylamines involves oxidation, which can lead to the formation of radical cations and subsequent ring-opening of the cyclopropyl group. This process is of particular interest in biochemical contexts, as cyclopropylamines can act as mechanism-based inhibitors of enzymes like cytochrome P450. frontiersin.orgresearchgate.netnih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to model these oxidative processes. For a molecule like this compound, the initial step would likely be a one-electron oxidation to form the corresponding aminium radical cation. The stability and fate of this radical cation are central to understanding the subsequent reaction pathways.

Studies on simpler cyclopropylamines have shown that the cyclopropylaminium radical cation can undergo a rapid ring-opening reaction. nih.gov This ring-opening is a key step that can lead to the irreversible inactivation of enzymes. The barrier to this ring-opening is often very low. For the cyclopropylaminium radical cation itself, calculations have indicated that the ring-opened species is more stable than the cyclic radical cation, with the ring-opening proceeding with a very small energy barrier. nih.gov

A plausible transformation for this compound would involve its oxidation to the corresponding aminium radical cation, followed by the opening of the cyclopropyl ring to form a more stable, delocalized radical. The transition state for this ring-opening would involve the elongation of one of the C-C bonds of the cyclopropyl ring.

Table 1: Calculated Energy Barriers for Ring Opening of Cyclopropyl-X Radical Cations

| Radical Species | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Reference |

| Cyclopropylcarbinyl radical | CCSD(T) | 9.70 | nih.gov |

| Cyclopropoxy radical | CCSD(T) | 0.64 | nih.gov |

| Cyclopropylaminium radical cation | - | No barrier for ring opening | nih.gov |

Note: This table presents data for analogous systems to illustrate the low energy barriers associated with the ring-opening of cyclopropyl-containing radical species.

Photocycloaddition Reactions

Cyclopropylamines can also participate in [3+2] photocycloaddition reactions with various olefins. researchgate.netrsc.org These reactions are often catalyzed by a photosensitizer and a chiral acid, leading to the formation of cyclopentane (B165970) derivatives. For this compound, such a transformation would involve the generation of a radical cation intermediate which then adds to an olefin.

Computational modeling of these reactions focuses on elucidating the stereoselectivity and the nature of the transition states. DFT calculations can be used to determine the geometries and energies of the transition states for the different possible stereochemical outcomes. These calculations often reveal that the selectivity is governed by a combination of steric and electronic factors, including hydrogen bonding interactions with the catalyst. rsc.org

For instance, in the photocycloaddition of a generic cyclopropylamine with an olefin, four possible diastereomeric transition states can be modeled. The relative energies of these transition states determine the diastereomeric ratio of the product.

Table 2: Example of Calculated Relative Free Energies of Transition States in a [3+2] Photocycloaddition of a Cyclopropylamine

| Transition State | Relative Free Energy (kcal/mol) | Key Interacting Moieties | Reference |

| RR-TS2 (favored) | 0.0 | Strong H-bonding, C-H···F interactions | rsc.org |

| RS-TS2 | +2.1 | Weaker H-bonding | rsc.org |

| SS-TS2 | +4.2 | Weaker H-bonding | rsc.org |

| SR-TS2 | +6.6 | Significantly higher in energy | rsc.org |

Note: This table is based on a representative study of a cyclopropylamine photocycloaddition and illustrates the energy differences that can be calculated for competing transition states.

The transition state analysis in these reactions would involve examining the bond lengths of the forming C-C bonds, the orientation of the reactants, and the non-covalent interactions that stabilize the transition state. For this compound, the bulky cycloheptyl group would likely play a significant role in the steric environment of the transition state, influencing the stereochemical outcome of the reaction.

Stereochemistry and Conformational Analysis of 1 Cyclopropylcycloheptan 1 Amine

Identification and Characterization of Stereogenic Centers and Elements of Chirality

1-Cyclopropylcycloheptan-1-amine possesses a single stereogenic center at the C1 carbon of the cycloheptane (B1346806) ring. uni.lu This carbon atom is bonded to four different substituents: a cyclopropyl (B3062369) group, an amino group (-NH2), and two distinct carbon chains that constitute the remainder of the cycloheptane ring. The presence of this chiral center means the molecule is not superimposable on its mirror image, and thus exists as a pair of enantiomers, (R)-1-Cyclopropylcycloheptan-1-amine and (S)-1-Cyclopropylcycloheptan-1-amine. The molecule itself lacks any planes of symmetry or centers of inversion, which are characteristic features of chiral compounds. The primary element of chirality is this sp³-hybridized quaternary carbon, making the molecule a classic example of point chirality.

Detailed Conformational Analysis of the Cycloheptane Ring in this compound

The conformational analysis of seven-membered rings is notably more complex than that of smaller rings like cyclohexane (B81311) due to a greater number of low-energy conformations and lower barriers to interconversion. researchgate.netacs.org

Cycloheptane exists as a dynamic equilibrium of several conformations, primarily in two families: the twist-chair and the twist-boat. researchgate.netbiomedres.usresearchgate.netacs.org The twist-chair (TC) conformation is generally accepted as the global energy minimum, being the most stable form. researchgate.netresearchgate.net The chair (C) conformation is slightly higher in energy. These are followed by the twist-boat (TB) and boat (B) conformations at progressively higher energy levels. The interconversion between these forms occurs through a process of pseudorotation, which involves sequential changes in dihedral angles with relatively low energy barriers. researchgate.netbiomedres.us

Computational and experimental studies have established the relative energies of these conformers for the parent cycloheptane molecule. While the exact values can vary with the method of calculation or experiment, a generally accepted hierarchy is presented below.

Table 1: Relative Conformational Energies of Cycloheptane

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (TC) | 0.00 |

| Chair (C) | ~1.4 |

| Twist-Boat (TB) | ~2.1-2.7 |

Note: Energy values are approximate and collated from various computational and spectroscopic studies on cycloheptane. researchgate.netacs.orgacs.org

The introduction of a geminal cyclopropyl and amino group at the C1 position significantly influences the conformational preference of the cycloheptane ring. The substituents will preferentially occupy positions that minimize steric hindrance and unfavorable torsional interactions.

In substituted cycloheptanes, bulky groups tend to favor positions with more space. researchgate.net For this compound, the twist-chair conformation would likely remain the most stable. Within the twist-chair framework, the substituents at C1 would seek to minimize steric clashes with the rest of the ring.

Stereoisomeric Separation and Enantiomeric Purity Determination Methodologies

As this compound is a chiral amine, its enantiomers can be separated and analyzed using established techniques. The resolution of racemic amines is a common challenge in synthetic and medicinal chemistry. longdom.orgwvu.edu

Common methods for chiral separation applicable to this compound include:

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. bme.hu This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual, enantiomerically pure amine.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. longdom.orgresearchgate.net The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.eduresearchgate.net For a primary amine like this compound, CSPs based on polysaccharides, proteins, or Pirkle-type phases could be effective. longdom.org

Gas Chromatography (GC) on Chiral Phases: Similar to HPLC, GC can be used for chiral separations, often after derivatizing the amine to increase its volatility.

The determination of enantiomeric purity, typically expressed as enantiomeric excess (ee%), is most commonly performed using chiral HPLC or GC, which can provide accurate quantification of each enantiomer in a mixture.

Dynamic Stereochemistry and Inversion Barriers of Nitrogen and Ring Systems

The stereochemistry of this compound is dynamic, involving two key processes: ring inversion of the cycloheptane system and nitrogen inversion of the amino group.

Ring Inversion: The cycloheptane ring is highly flexible, and the interconversion between its various conformers (e.g., twist-chair to twist-boat) occurs rapidly at room temperature. biomedres.us The energy barriers for these processes in substituted cycloheptanes are generally low, typically in the range of 5-10 kcal/mol. researchgate.net This means that while a preferred conformation exists, the molecule is constantly sampling other conformations.

Nitrogen Inversion: The nitrogen atom of the primary amine group undergoes rapid pyramidal inversion. nih.govacs.org In this process, the nitrogen atom and its three attached groups (the C1 carbon and two hydrogen atoms) pass through a planar transition state. For simple acyclic amines, the barrier to inversion is very low (around 5-7 kcal/mol), making the separation of enantiomers based solely on the chirality of the nitrogen atom impossible at room temperature. stackexchange.com In cyclic amines, ring strain and steric factors can influence this barrier. nih.govacs.org However, for a primary amine on a flexible seven-membered ring, the inversion is expected to remain very fast.

Due to the rapid rates of both ring and nitrogen inversion, the dominant and observable stereochemical feature at ambient temperatures is the stable point chirality at the C1 carbon.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-Cyclopropylcycloheptan-1-amine |

| (S)-1-Cyclopropylcycloheptan-1-amine |

| Cycloheptane |

| Tartaric acid |

Derivatization Strategies and Advanced Analogue Synthesis Based on 1 Cyclopropylcycloheptan 1 Amine Scaffold

Functionalization of the Amine Group for Diverse Chemical Architectures

The primary amine group of 1-cyclopropylcycloheptan-1-amine serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Synthesis of Amides, Ureas, and Sulfonamides

The nucleophilic nature of the primary amine readily allows for the formation of stable amide, urea, and sulfonamide linkages, which are prevalent in many biologically active molecules.

Amides: Acylation of this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. fishersci.ithud.ac.ukunimi.itwhiterose.ac.uk This reaction is a cornerstone of medicinal chemistry for building molecular complexity. The properties of the resulting amide can be fine-tuned by varying the R group of the acylating agent, which can range from simple alkyl or aryl groups to more complex heterocyclic or polycyclic systems.

Reaction Scheme:

this compound + R-COCl → N-(1-Cyclopropylcycloheptyl)acetamide

this compound + (R-CO)₂O → N-(1-Cyclopropylcycloheptyl)acetamide + R-COOH

this compound + R-COOH + Coupling Agent (e.g., DCC, EDC) → N-(1-Cyclopropylcycloheptyl)acetamide

Ureas: The synthesis of ureas from this compound can be achieved through several methods. Reaction with isocyanates (R-N=C=O) provides a direct route to N,N'-disubstituted ureas. organic-chemistry.orgasianpubs.org Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of a second amine, allows for the synthesis of both symmetrical and unsymmetrical ureas. asianpubs.orggoogle.comresearchgate.netgoogle.com

Reaction Scheme:

this compound + R-NCO → 1-Cyclopropyl-3-substituted-1-cycloheptylurea

this compound + COCl₂ → 1-Cyclopropylcycloheptyl isocyanate → + R'NH₂ → 1-(1-Cyclopropylcycloheptyl)-3-R'-urea

Sulfonamides: Sulfonamides are readily prepared by reacting this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base. nih.govsigmaaldrich.comcbijournal.comucl.ac.uksemanticscholar.org The resulting sulfonamides are known for their robust chemical stability and their ability to act as hydrogen bond donors and acceptors.

Reaction Scheme:

this compound + R-SO₂Cl + Base → N-(1-Cyclopropylcycloheptyl)sulfonamide

Table 1: Examples of Potential Amide, Urea, and Sulfonamide Derivatives of this compound

| Derivative Type | Reagent (R-group) | Product Name |

| Amide | Acetyl chloride | N-(1-Cyclopropylcycloheptyl)acetamide |

| Amide | Benzoyl chloride | N-(1-Cyclopropylcycloheptyl)benzamide |

| Urea | Phenyl isocyanate | 1-(1-Cyclopropylcycloheptyl)-3-phenylurea |

| Urea | Methyl isocyanate | 1-(1-Cyclopropylcycloheptyl)-3-methylurea |

| Sulfonamide | p-Toluenesulfonyl chloride | N-(1-Cyclopropylcycloheptyl)-4-methylbenzenesulfonamide |

| Sulfonamide | Methanesulfonyl chloride | N-(1-Cyclopropylcycloheptyl)methanesulfonamide |

N-Alkylation and Quaternization Strategies

Further diversification of the amine functionality can be achieved through N-alkylation and quaternization reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through various methods, including reductive amination or reaction with alkyl halides. wikipedia.orgresearchgate.netorganic-chemistry.orgunica.itrsc.org Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is often necessary to avoid over-alkylation. wikipedia.orgresearchgate.net

Reaction Scheme (Reductive Amination):

this compound + R-CHO + Reducing Agent (e.g., NaBH₃CN) → N-Alkyl-1-cyclopropylcycloheptan-1-amine

Quaternization: The reaction of the tertiary amine derivative of this compound with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org These permanently charged molecules have distinct solubility profiles and can be utilized in applications where a cationic center is desired.

Reaction Scheme:

N,N-Dialkyl-1-cyclopropylcycloheptan-1-amine + R'-X → N,N-Dialkyl-N-R'-1-cyclopropylcycloheptan-1-aminium halide

Table 2: Examples of Potential N-Alkylated and Quaternized Derivatives

| Derivative Type | Reagent(s) | Product Name |

| Secondary Amine | Acetaldehyde, NaBH₃CN | N-Ethyl-1-cyclopropylcycloheptan-1-amine |

| Tertiary Amine | Formaldehyde, HCOOH (Eschweiler-Clarke) | N,N-Dimethyl-1-cyclopropylcycloheptan-1-amine |

| Quaternary Salt | N,N-Dimethyl-1-cyclopropylcycloheptan-1-amine, Methyl iodide | N,N,N-Trimethyl-1-cyclopropylcycloheptan-1-aminium iodide |

Modification and Elaboration of the Cycloheptane (B1346806) Ring System

The cycloheptane ring provides a large, flexible scaffold that can be further modified to explore a wider chemical space and investigate structure-activity relationships.

Introduction of Additional Substituents via C-H Activation or Ring Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds, which are ubiquitous in the cycloheptane ring.

C-H Activation: Directed C-H activation strategies can be envisioned where the amine group (or a derivative thereof) directs a metal catalyst to a specific C-H bond on the cycloheptane ring, enabling the introduction of new functional groups. nih.govconsensus.appacs.orgnih.govniu.educhemrxiv.orgumich.edu While challenging due to the multiple C-H bonds present, this approach offers a powerful tool for late-stage functionalization. For instance, palladium-catalyzed C-H arylation could introduce aryl groups at various positions on the ring.

Ring Functionalization: Classical approaches to ring functionalization can also be applied. For example, radical halogenation could introduce a handle for further substitution reactions. It is important to note that these reactions may lack regioselectivity on an unsubstituted cycloheptane ring.

Ring Transformations and Annelation Reactions

The cycloheptane ring can undergo transformations to generate different ring systems or have additional rings fused to it.

Ring Transformations: Ring contraction or expansion reactions could potentially be employed to convert the cycloheptane ring into a cyclohexane (B81311) or cyclooctane (B165968) ring, respectively. benthamscience.comchemistrysteps.compeeref.comchemistrysteps.com Such transformations would significantly alter the conformational properties of the scaffold. For example, treatment of a suitably functionalized cycloheptane derivative could induce a ring contraction to a more rigid cyclohexane system.

Annelation Reactions: Annelation, or ring-fusing, reactions can be used to construct bicyclic or polycyclic systems based on the this compound scaffold. uwindsor.caelsevierpure.comresearchgate.netresearchgate.netbrandeis.edu For example, a Diels-Alder reaction with a diene incorporated into a substituent on the cycloheptane ring could lead to the formation of a fused six-membered ring.

Strategic Applications of 1 Cyclopropylcycloheptan 1 Amine in Organic Synthesis

Utility as a Chiral Building Block or Resolving Agent

There is no available research that specifically investigates the use of 1-Cyclopropylcycloheptan-1-amine as a chiral building block or a resolving agent. For a compound to be an effective chiral building block, it typically needs to be available in an enantiomerically pure form. The literature does not provide established methods for the asymmetric synthesis or chiral resolution of this compound. While it possesses a chiral center at the C1 position of the cycloheptane (B1346806) ring, studies detailing the separation of its enantiomers and their subsequent use in stereoselective synthesis are absent.

Precursor for Advanced Ligand Design in Catalysis

The structure of this compound, containing a sterically hindered amine, suggests it could potentially be a precursor for novel ligands in catalysis. The nitrogen atom could serve as a coordination site for metal centers. However, no published studies were found that describe the synthesis of ligands derived from this specific amine or their application in any form of catalysis. The design, synthesis, and characterization of such ligands, along with their performance in catalytic reactions, remain unexplored areas of research.

Integration into Multi-Component Reaction Sequences for Diversity Generation

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity. Primary amines are often key components in well-known MCRs such as the Ugi and Passerini reactions. While this compound could theoretically be integrated into such reaction sequences, there are no specific examples or research articles demonstrating its use in this context. The steric bulk of the cycloheptyl and cyclopropyl (B3062369) groups might influence its reactivity in MCRs, but without experimental data, any discussion of its utility would be purely speculative.

Applications in Natural Product Synthesis and Complex Molecule Construction

The unique three-dimensional structure of this compound could make it an interesting fragment for the construction of complex molecules or natural product analogues. The cyclopropyl group, in particular, is a feature of several bioactive natural products. Nevertheless, a review of the current scientific literature reveals no instances where this amine has been utilized as a starting material or an intermediate in the total synthesis of a natural product or any other complex molecule.

Future Directions and Emerging Research Prospects for 1 Cyclopropylcycloheptan 1 Amine Research

Development of Novel Organocatalytic Applications

The inherent chirality and the presence of a reactive amine group in 1-Cyclopropylcycloheptan-1-amine make it a compelling candidate for the development of novel organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.

The cyclopropylamine (B47189) motif is a known pharmacophore and has been utilized in the synthesis of biologically active compounds. chemrxiv.org The development of organocatalytic systems based on this compound could unlock new asymmetric transformations. For instance, it could be explored as a catalyst in reactions such as aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. Recent advancements in the organocatalytic applications of cyclopropene (B1174273) and cyclopropenium-based small molecules highlight the potential of strained ring systems in catalysis. rsc.org Furthermore, the synergistic use of photocatalysis and organocatalysis has shown promise in the [3+2] cycloaddition of cyclopropylamines with olefins, a methodology that could be adapted for derivatives of this compound to synthesize complex spirocyclic compounds. mdpi.com

Exploration in Advanced Materials Chemistry

The distinct three-dimensional structure of this compound suggests its potential as a building block for advanced materials. The cycloheptyl ring provides a degree of conformational flexibility, while the rigid cyclopropyl (B3062369) group can impart specific steric and electronic properties.

Derivatives of cycloheptylamine (B1194755) have been investigated for their potential in creating functional materials like polymers and liquid crystals, with possible applications in electronics and sensor technology. smolecule.com The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to materials with novel thermal, mechanical, and optical properties. For example, its use as a monomer or cross-linking agent in polymerization reactions could be investigated. The amine functionality allows for straightforward incorporation into various polymer architectures through reactions like amidation and imine formation.

High-Throughput Experimentation and Automated Synthesis of Derivatives

To fully explore the potential of this compound, the efficient synthesis of a diverse library of its derivatives is crucial. High-throughput experimentation (HTE) and automated synthesis platforms offer a powerful approach to accelerate this process. cam.ac.ukrsc.org

HTE allows for the rapid screening of reaction conditions, catalysts, and substrates, enabling the optimization of synthetic routes in a fraction of the time required by traditional methods. acs.org This technology could be applied to develop robust and scalable methods for the derivatization of this compound. Automated synthesis systems can then be used to generate a large number of analogs with varying substituents on the cycloheptyl ring or modifications of the amine group. This approach would facilitate the exploration of the structure-activity relationships of its derivatives for various applications, including in medicinal chemistry and materials science. acs.org The development of efficient methods for chiral amine synthesis, potentially adaptable to HTE, is an active area of research. nih.gov

Integration with Machine Learning for Synthetic Route Prediction and Optimization

The complexity of synthesizing molecules like this compound and its derivatives presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). engineering.org.cn ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to propose optimal synthetic routes. acs.orgchemrxiv.org

For this compound, ML algorithms could be used to:

Predict retrosynthetic pathways: AI-driven tools can suggest novel and efficient disconnection strategies for the synthesis of complex target molecules, including those with unique structural motifs like the spirocyclic system in this compound. nih.govmdpi.com

Optimize reaction conditions: ML models can analyze the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and reactants) to identify the optimal conditions for maximizing yield and selectivity.

Discover novel derivatives with desired properties: By learning from existing data, ML models can predict the properties of virtual compounds, allowing for the in-silico design of this compound derivatives with specific characteristics for targeted applications.

The integration of ML with automated synthesis platforms could create a closed-loop system for the rapid discovery and optimization of novel chemical entities based on the this compound scaffold.

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclopropane ring formation .

- Catalyst screening : Testing Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency, with yields varying between 60–85% depending on catalyst loading (5–10 wt%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while THF improves Grignard reagent stability .

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Q. Advanced Analysis :

- NMR : H NMR signals for the cyclopropyl group appear as multiplet peaks at δ 0.5–1.5 ppm, while the cycloheptane ring protons resonate at δ 1.6–2.2 ppm. C NMR distinguishes quaternary carbons (cyclopropane: δ 10–15 ppm; cycloheptane: δ 25–35 ppm) .

- Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict bond angles and strain energy in the cyclopropane ring, correlating with experimental IR data (C-H stretching at 3000–3100 cm⁻¹) .

Contradiction Resolution :

Discrepancies between predicted and observed spectra may arise from conformational flexibility. Molecular dynamics simulations (MD) can model ring puckering in cycloheptane, reconciling NMR splitting patterns .

What experimental precautions are critical for handling this compound in biological assays?

Q. Safety Protocol :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating organic waste for incineration .

- Stability : Store at –20°C under nitrogen to prevent amine oxidation, confirmed by periodic HPLC purity checks (>95%) .

How can researchers design kinetic studies to investigate the amine’s reactivity in nucleophilic substitution reactions?

Q. Experimental Design :

- Substrate scope : Test reactivity with aryl halides (e.g., 4-bromotoluene) and alkyl halides (e.g., methyl iodide) in DMSO or DMF at 25–80°C .

- Rate determination : Use UV-Vis spectroscopy to monitor product formation (λ = 270 nm for aromatic byproducts) or conduct H NMR time-course studies .

- Activation energy : Apply the Arrhenius equation to data from reactions run at 40°C, 60°C, and 80°C. Plot ln(rate) vs. 1/T to calculate .

What strategies address low yields in multi-step syntheses involving this compound?

Q. Troubleshooting :

- Intermediate purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate unstable intermediates .

- Byproduct identification : LC-MS or GC-MS detects competing pathways (e.g., over-reduction to cycloheptane) .

- Catalyst poisoning : Pre-treat Pd/C with quinoline to suppress dehalogenation side reactions during hydrogenation .

How does the cyclopropane ring influence the compound’s biological activity in enzyme inhibition assays?

Q. Mechanistic Insight :

- Steric effects : The rigid cyclopropane ring enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 3A4), validated via molecular docking (AutoDock Vina) .

- Electronic effects : Electron-withdrawing substituents on the cycloheptane ring increase amine basicity (pKa ~9.5), promoting ionic interactions with catalytic aspartate residues .

- Case study : In vitro testing against monoamine oxidase B (MAO-B) showed IC₅₀ = 12 µM, compared to 35 µM for non-cyclopropyl analogs, highlighting ring strain’s role .

What statistical methods are recommended for validating reproducibility in synthetic batches?

Q. Data Analysis :

- Quality control : Use ANOVA to compare yields (n = 5 batches) and RSD thresholds (<5% for HPLC purity) .

- Outlier detection : Grubbs’ test identifies anomalous data points (e.g., low yields due to moisture contamination) .

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, catalyst loading) for maximum yield .

How can computational chemistry predict novel derivatives of this compound for targeted drug discovery?

Q. Advanced Methodology :

- Virtual screening : Generate derivatives via substituent permutation (e.g., halogenation, alkylation) using Cheminformatics tools (RDKit). Evaluate ADMET properties with SwissADME .

- QSAR modeling : Train a model on IC₅₀ data from kinase assays to correlate logP, polar surface area, and bioactivity .

- Docking simulations : Use Schrödinger Suite to predict binding affinities for serotonin receptors (5-HT₂A), prioritizing candidates with ΔG < –8 kcal/mol .

What analytical techniques confirm the absence of diastereomers in chiral derivatives?

Q. Characterization Workflow :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol = 90:10) to resolve enantiomers. Compare retention times with standards .

- Optical rotation : Measure [α] (e.g., +15° for R-enantiomer) using a polarimeter .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (Mo Kα radiation) .

How should researchers document synthetic procedures to ensure reproducibility in publications?

Q. Best Practices :

- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., Schlenk line for air-sensitive steps), and reaction monitoring (TLC Rf values) .

- Data transparency : Report yields as "isolated yields" with error margins (±3%). Include NMR spectra (integration ratios, coupling constants) in supplementary materials .

- Ethical compliance : Reference Material Safety Data Sheets (MSDS) and institutional review board approvals for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.